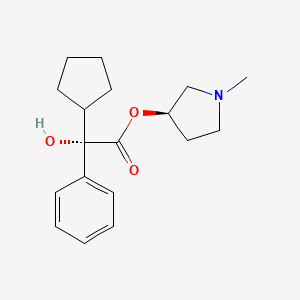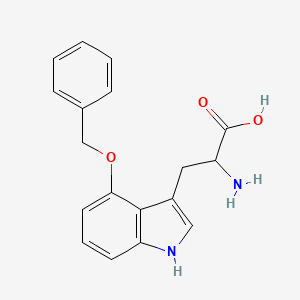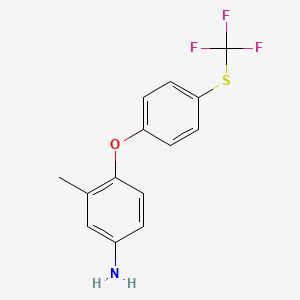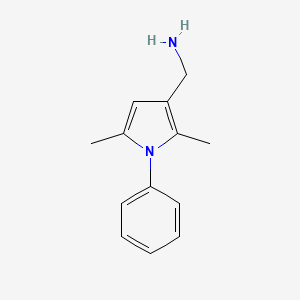
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine
概要
説明
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a phenyl group and two methyl groups attached to the pyrrole ring, along with a methanamine group.
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as dihydrofolate reductase (dhfr) and enoyl acp reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .
Mode of Action
It’s suggested that similar compounds can form hydrogen bonding interactions with the active sites of their target enzymes . This interaction can potentially inhibit the normal function of these enzymes, leading to altered cellular processes .
Biochemical Pathways
If the compound does indeed target dhfr and enoyl acp reductase, it could impact pathways such as dna synthesis and fatty acid synthesis . The downstream effects of these alterations would depend on the specific cellular context.
Result of Action
Similar compounds have been found to exhibit antibacterial and antitubercular properties . This suggests that the compound could potentially interfere with bacterial growth and survival.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The phenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Amination: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are often employed to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the substituents are oxidized.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
(2,5-dimethyl-1H-pyrrol-3-yl)methanamine: Lacks the phenyl group, which may affect its chemical properties and biological activity.
(2,5-dimethyl-1-phenyl-1H-pyrrole): Lacks the methanamine group, which may influence its reactivity and applications.
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanamine: Has an ethylamine group instead of a methanamine group, potentially altering its interactions with biological targets.
Uniqueness
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
IUPAC Name |
(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13/h3-8H,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEWCCAPMWWTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)
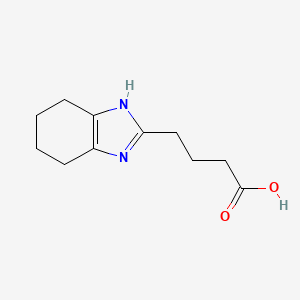
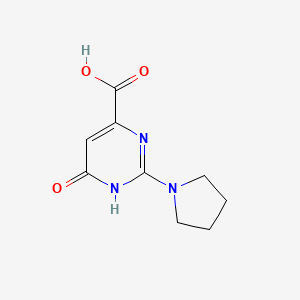
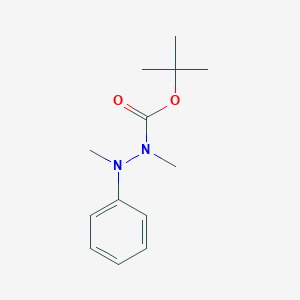
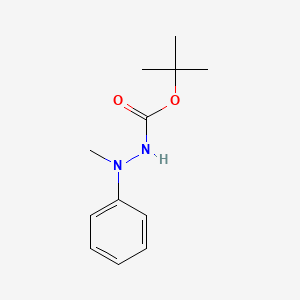

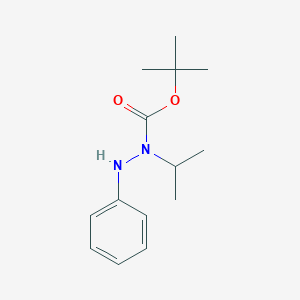

![3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3332979.png)
![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)
